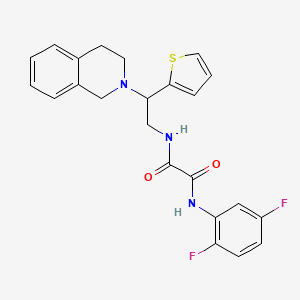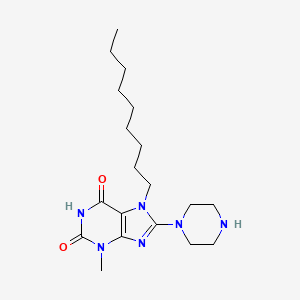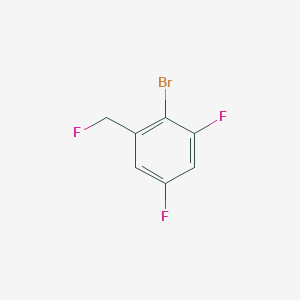
2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene is an aromatic compound with the molecular formula C7H4BrF3. This compound is characterized by the presence of bromine, fluorine, and a fluoromethyl group attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.
Mechanism of Action
Target of Action
Brominated and fluorinated benzene derivatives are often used in the synthesis of pharmaceuticals and agrochemicals . They can interact with a variety of biological targets depending on the specific compound they are incorporated into.
Mode of Action
The mode of action of 2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene is likely to involve interactions with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and halogen bonding . The presence of bromine and fluorine atoms can enhance the compound’s ability to penetrate biological membranes due to their lipophilic nature .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the biological targets it interacts with. As a building block in chemical synthesis, it could be incorporated into a variety of compounds, each with different targets and pathways .
Pharmacokinetics
Brominated and fluorinated compounds are generally well absorbed and distributed in the body due to their lipophilic nature . They may undergo metabolic transformations, including dehalogenation, and are likely excreted in the urine and feces .
Result of Action
The molecular and cellular effects of this compound would depend on the specific biological targets it interacts with. As a building block in chemical synthesis, it could be incorporated into a variety of compounds, each with different effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination of 1,5-difluoro-3-(fluoromethyl)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated benzoic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form 1,5-difluoro-3-(fluoromethyl)benzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 1,5-difluoro-3-(fluoromethyl)phenol or corresponding amines.
Oxidation: Formation of 1,5-difluoro-3-(fluoromethyl)benzoic acid.
Reduction: Formation of 1,5-difluoro-3-(fluoromethyl)benzene.
Scientific Research Applications
2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique fluorinated structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,3-difluorobenzene: Similar structure but lacks the fluoromethyl group.
2-Bromo-1,5-difluoro-3-methylbenzene: Similar structure but has a methyl group instead of a fluoromethyl group.
2-Bromo-5-fluoro-1,3-dimethylbenzene: Similar structure but has two methyl groups and one fluorine atom.
Uniqueness
2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene is unique due to the presence of both bromine and multiple fluorine atoms, along with a fluoromethyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-1,5-difluoro-3-(fluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-7-4(3-9)1-5(10)2-6(7)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUROQYPIUNFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CF)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
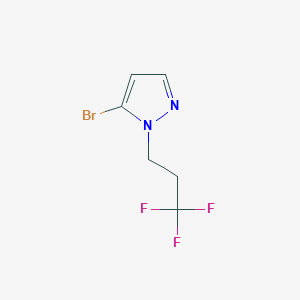
![N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3010965.png)
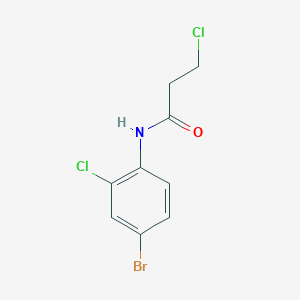
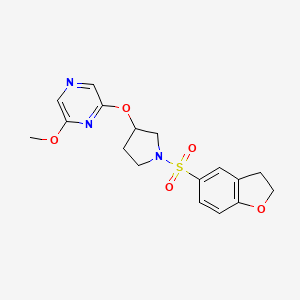
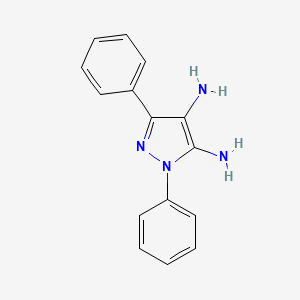
![2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3010971.png)
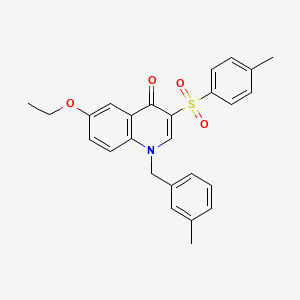
![2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B3010973.png)

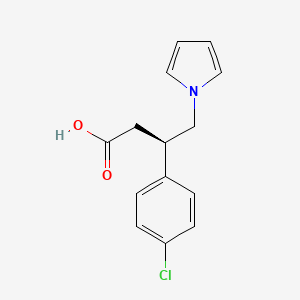
![3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3010984.png)
